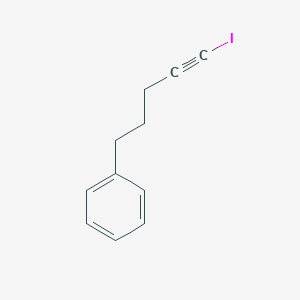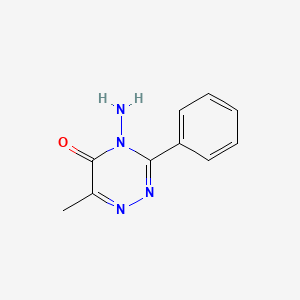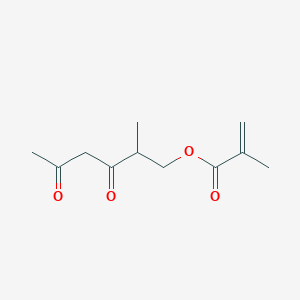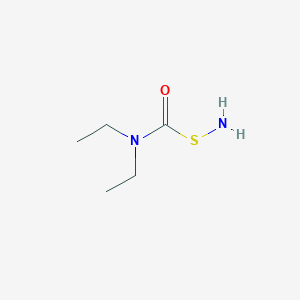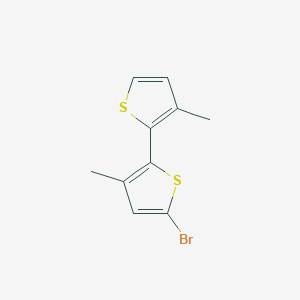![molecular formula C10H21NOSi B14284014 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile CAS No. 125620-59-9](/img/structure/B14284014.png)
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is an organic compound with the molecular formula C10H21NOSi. It is a nitrile derivative that features a trimethylsilyl group, which is often used in organic synthesis for protecting hydroxyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile typically involves the reaction of 4,4-dimethyl-3-hydroxypentanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
4,4-Dimethyl-3-hydroxypentanenitrile+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield 4,4-dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the nitrile group to an amine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution: Depending on the substituent, various derivatives of 4,4-dimethyl-3-hydroxypentanenitrile can be formed.
Hydrolysis: 4,4-Dimethyl-3-hydroxypentanenitrile and trimethylsilanol.
Reduction: 4,4-Dimethyl-3-aminopentane.
Oxidation: 4,4-Dimethyl-3-carboxypentanoic acid.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Protecting Group: The trimethylsilyl group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of pharmaceutical compounds.
Material Science: The compound is used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile primarily involves the reactivity of the trimethylsilyl group and the nitrile group. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. The nitrile group can undergo various transformations, making the compound a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-3-hydroxypentanenitrile: Lacks the trimethylsilyl group and is less stable under certain conditions.
4,4-Dimethyl-3-[(tert-butyldimethylsilyl)oxy]pentanenitrile: Contains a bulkier silyl protecting group, which can affect its reactivity and steric properties.
Uniqueness
4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile is unique due to its balance of stability and reactivity. The trimethylsilyl group provides protection while being easily removable, and the nitrile group offers a range of synthetic possibilities. This combination makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
125620-59-9 |
|---|---|
Molekularformel |
C10H21NOSi |
Molekulargewicht |
199.36 g/mol |
IUPAC-Name |
4,4-dimethyl-3-trimethylsilyloxypentanenitrile |
InChI |
InChI=1S/C10H21NOSi/c1-10(2,3)9(7-8-11)12-13(4,5)6/h9H,7H2,1-6H3 |
InChI-Schlüssel |
WNPDLNPVYFHVFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(CC#N)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)
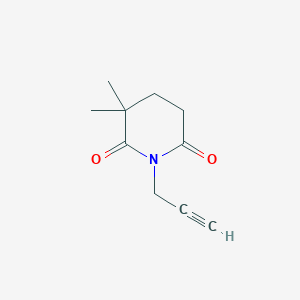
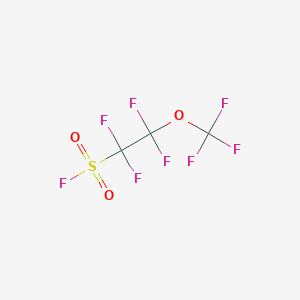

![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
silane](/img/structure/B14283956.png)
![4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoate](/img/structure/B14283959.png)
